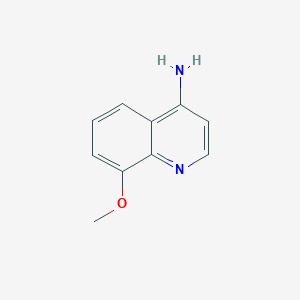
8-Methoxyquinolin-4-amine
Overview
Description
8-Methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- A study by Károlyi et al. (2012) showed that derivatives of 8-methoxyquinolin-4-amine exhibit in vitro antitumor activity against various human cancer cell lines, indicating potential for cancer therapy (Károlyi et al., 2012).
Antiplasmodial Activity
- Research by Hochegger et al. (2021) identified that certain linkers in this compound derivatives strongly influence their antiplasmodial activity and cytotoxicity, making them potentially useful in treating malaria (Hochegger et al., 2021).
Tubulin Polymerization Inhibition
- A study by Lee et al. (2011) demonstrated that certain compounds with this compound structure inhibit tubulin polymerization and exhibit antiproliferative activity, suggesting potential for cancer treatment (Lee et al., 2011).
Fluorescent Probes in Cell Physiology
- Asad et al. (2017) linked tertiary amines, including this compound, to photoremovable protecting groups, enabling the study of cell physiology through photoactivation (Asad et al., 2017).
Alzheimer's Disease Therapy
- Dgachi et al. (2017) synthesized tetrahydropyranodiquinolin-8-amines, showing that certain derivatives have antioxidant, cholinesterase inhibiting activities and are non-hepatotoxic, pointing towards potential applications in Alzheimer's disease therapy (Dgachi et al., 2017).
Microbial Metabolism Studies
- Hufford et al. (1983) investigated the microbial metabolism of a metabolite of primaquine, which includes an this compound structure, contributing to our understanding of drug metabolism (Hufford et al., 1983).
Antiparasitic Activities
- Nanayakkara et al. (2008) evaluated the antiparasitic activities of 8-aminoquinoline derivatives, providing insights into the development of new drugs for parasitic infections (Nanayakkara et al., 2008).
Safety and Hazards
Future Directions
Compounds containing the 8-hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
8-Methoxyquinolin-4-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are various infectious parasites, including Plasmodium falciparum . These compounds have shown potent in vitro antimalarial activity .
Mode of Action
It’s known that 8-quinolinamines interact with their targets (parasites) and exhibit antimalarial activity
Biochemical Pathways
Given its antimalarial activity, it can be inferred that it interferes with the life cycle of the malaria parasite,Plasmodium falciparum .
Result of Action
This compound, as a derivative of 8-quinolinamines, has shown potent in vitro antimalarial activity . The most promising analogues of 8-quinolinamines have cured all animals against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
8-Methoxyquinolin-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent antimalarial activity by interacting with enzymes involved in the metabolic pathways of Plasmodium species . Additionally, this compound interacts with the human apoptosis-inducing factor (AIF), forming a complex that influences cellular oxidative stress responses . These interactions highlight the compound’s potential as a therapeutic agent against parasitic infections and its role in modulating cellular stress responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and oxidative stress . The compound’s interaction with AIF suggests that it may play a role in inducing apoptosis in cancer cells, thereby offering potential therapeutic benefits in oncology. Furthermore, this compound has been shown to affect gene expression and cellular metabolism, particularly in the context of its antimalarial activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, its interaction with AIF leads to the stabilization of the protein’s dimeric form, which is crucial for its apoptotic function . Additionally, this compound inhibits the activity of enzymes involved in the metabolic pathways of Plasmodium species, thereby exerting its antimalarial effects . These binding interactions and enzyme inhibitions are central to the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has been shown to cure infections in animal models of malaria . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. The threshold effects observed in these studies underscore the need for careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism is crucial for its antimalarial activity, as it inhibits key enzymes in the metabolic pathways of Plasmodium species . Additionally, the compound’s interaction with human enzymes, such as AIF, suggests that it may influence metabolic flux and metabolite levels in human cells . These interactions are central to the compound’s biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cellular membranes and distributed within various cellular compartments . Its interaction with transporters and binding proteins influences its localization and accumulation within cells, thereby modulating its biochemical activity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it interacts with AIF . These targeting signals and post-translational modifications are essential for the compound’s localization and subsequent biochemical activity. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.
Properties
IUPAC Name |
8-methoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPJEIUEYDRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587998 | |
| Record name | 8-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-65-5 | |
| Record name | 8-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220844-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



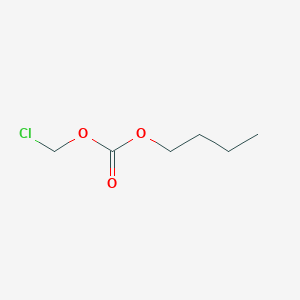



![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)
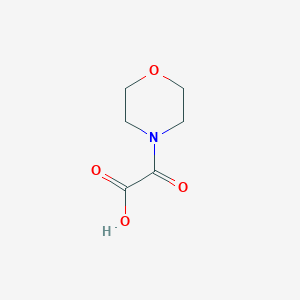

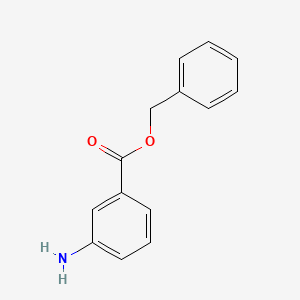

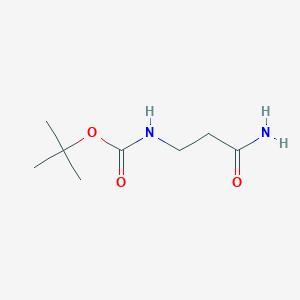
![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)
